molecular formula C22H32O3Se B15173958 Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate CAS No. 921755-07-9

Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate

Cat. No.: B15173958
CAS No.: 921755-07-9
M. Wt: 423.5 g/mol
InChI Key: FFQCSWGOWOULHB-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the phenylselanyl group in its structure makes it a valuable compound for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium reagents and 1-fluoropyridinium compounds, which offer several advantages over classical oxidants, such as low toxicity and high functional group tolerance . The reaction typically proceeds through the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different selenium-containing products.

    Reduction: Reduction reactions can modify the oxidation state of the selenium atom.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organoselenium reagents, 1-fluoropyridinium compounds, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from the reactions of this compound include α-selenoenals and α-selenoenones, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities due to the presence of the selenium atom.

    Medicine: Investigated for its pharmacological properties, including potential antioxidant and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Ethyl 4-oxo-3-(phenylselanyl)-2-propylundec-2-enoate include other α-seleno-α,β-unsaturated carbonyls, such as α-selenoenals and α-selenoenones .

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a phenylselanyl group and an ethyl ester moiety

Properties

CAS No.

921755-07-9

Molecular Formula

C22H32O3Se

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-oxo-3-phenylselanyl-2-propylundec-2-enoate

InChI

InChI=1S/C22H32O3Se/c1-4-7-8-9-13-17-20(23)21(26-18-15-11-10-12-16-18)19(14-5-2)22(24)25-6-3/h10-12,15-16H,4-9,13-14,17H2,1-3H3

InChI Key

FFQCSWGOWOULHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(=C(CCC)C(=O)OCC)[Se]C1=CC=CC=C1

Origin of Product

United States

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